Matairesinoside

Übersicht

Beschreibung

Matairesinosid ist eine Lignanverbindung, genauer gesagt ein Derivat von Matairesinol, bei dem eine der phenolischen Hydroxygruppen durch einen β-D-Glucosylrest ersetzt wurde . Es ist bekannt für seine antibakteriellen, antioxidativen und viralen Zellfusions-inhibitorischen Wirkungen . Matairesinosid wurde als potenter Inhibitor des TMEM16A-Ionenkanals identifiziert, was es zu einem vielversprechenden Kandidaten für die Anti-Lungenkrebstherapie macht .

Herstellungsmethoden

Matairesinosid kann aus natürlichen Quellen wie den Blüten von Forsythia koreana durch wiederholte Säulenseparationstechniken isoliert werden . Die chemische Struktur von Matairesinosid ist C26H32O11, mit einem Molekulargewicht von 520,53 g/mol . Industrielle Produktionsmethoden für Matairesinosid umfassen typischerweise die Extraktion aus Pflanzenquellen, gefolgt von Reinigungsprozessen, um einen hohen Reinheitsgrad zu erreichen .

Chemische Reaktionsanalyse

Matairesinosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Matairesinosid kann oxidiert werden, um Matairesinol zu bilden.

Reduktion: Reduktionsreaktionen können Matairesinosid wieder in seine Aglykonform, Matairesinol, umwandeln.

Substitution: Substitutionsreaktionen können an den phenolischen Hydroxygruppen auftreten, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Matairesinol .

Vorbereitungsmethoden

Matairesinoside can be isolated from natural sources such as Forsythia koreana flowers through repeated column separation techniques . The chemical structure of this compound is C26H32O11, with a molecular weight of 520.53 g/mol . Industrial production methods for this compound typically involve extraction from plant sources, followed by purification processes to achieve high purity levels .

Analyse Chemischer Reaktionen

Matairesinoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form matairesinol.

Reduction: Reduction reactions can convert this compound back to its aglycone form, matairesinol.

Substitution: Substitution reactions can occur at the phenolic hydroxy groups, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of matairesinol .

Wissenschaftliche Forschungsanwendungen

Matairesinosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Lignanbiosynthese und des Metabolismus verwendet.

Medizin: Matairesinosid hat sich als potenzieller Antikrebswirkstoff gezeigt, insbesondere bei der Hemmung des Wachstums, der Migration und der Invasion von Lungenkrebszellen.

Wirkmechanismus

Matairesinosid übt seine Wirkungen in erster Linie durch Hemmung des TMEM16A-Ionenkanals aus, der an verschiedenen physiologischen Funktionen beteiligt ist, wie z. B. neuronale und kardiale Erregbarkeit, glatte Muskelkontraktion und epitheliale Chloridsekretion . Durch die Bindung an Schlüsselstellen am TMEM16A-Kanal stört Matairesinosid dessen Funktion, was zur Hemmung des Wachstums von Krebszellen und zur Induktion von Apoptose führt . Das Signaltransduktionsnetzwerk, das an der matairesinosid-vermittelten Regulation von Lungenkrebs beteiligt ist, umfasst Pfade, die mit Zellproliferation und -überleben zusammenhängen .

Wirkmechanismus

Matairesinoside exerts its effects primarily by inhibiting the TMEM16A ion channel, which is involved in various physiological functions such as neuronal and cardiac excitability, smooth muscle contraction, and epithelial chloride secretion . By binding to key sites on the TMEM16A channel, this compound disrupts its function, leading to the inhibition of cancer cell growth and induction of apoptosis . The signaling transduction network involved in this compound-mediated regulation of lung cancer includes pathways related to cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Matairesinosid ist unter den Lignanen einzigartig aufgrund seiner spezifischen Substitution mit einem β-D-Glucosylrest, der seine biologische Aktivität verstärkt . Ähnliche Verbindungen umfassen:

Matairesinol: Die Aglykonform von Matairesinosid, ohne den β-D-Glucosylrest.

Secoisolariciresinol: Ein weiteres Lignan mit ähnlichen antioxidativen Eigenschaften.

Pinoresinol: Ein Lignan mit vergleichbarer antibakterieller Aktivität.

Matairesinosid sticht durch seine potente Hemmung des TMEM16A-Ionenkanals und seine vielversprechenden Anwendungen in der Krebstherapie hervor .

Biologische Aktivität

Matairesinoside, a lignan compound with the chemical formula CHO and CAS number 23202-85-9, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its antibacterial, antioxidant, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a complex lignan characterized by its unique molecular structure. The compound exhibits a molecular weight of approximately 520.53 g/mol. It is primarily isolated from the stem bark of Styrax japonica and other plant sources.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties, particularly against Pseudomonas aeruginosa. Research indicates that it possesses a minimum inhibitory concentration (MIC) of 0.001 mg/mL against this pathogen, making it a potent candidate for further antimicrobial studies .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Pseudomonas aeruginosa | 0.001 |

| Other strains (varied results) | >0.01 |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH assay, where it exhibited an IC value of 2.19 μg/mL. This indicates a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems .

3. Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored in various studies. It has shown the ability to modulate inflammatory pathways by decreasing TNF-α production in immune cells, thus providing a potential therapeutic avenue for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Virus-Cell Fusion Inhibition : this compound was found to inhibit virus-cell fusion with an efficacy of 46.7%. This activity suggests its potential application in antiviral therapies .

- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against MCF-7 (breast cancer) and Hep-2 (larynx cancer) cell lines with IC values ranging from 3.6 to 5.5 µg/mL .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities of this compound compared to other lignans:

| Activity | This compound | Other Lignans |

|---|---|---|

| Antibacterial Activity | MIC = 0.001 mg/mL | Varies (often >0.01 mg/mL) |

| Antioxidant Activity | IC = 2.19 μg/mL | Generally higher IC values |

| Cytotoxicity | IC = 3.6-5.5 µg/mL | Varies widely among lignans |

Eigenschaften

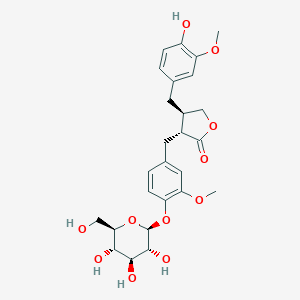

IUPAC Name |

(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-33-19-9-13(3-5-17(19)28)7-15-12-35-25(32)16(15)8-14-4-6-18(20(10-14)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGCATAPYOEULE-LHHMAMHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177784 | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23202-85-9 | |

| Record name | Matairesinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 3-((4-(b-D-glucopyranosyloxy)-3-methoxyphenyl)methyl)dihydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Matairesinoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRE59W9FDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.